molecular formula C18H19N5O2 B2811649 (1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034251-79-9

(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2811649
CAS No.: 2034251-79-9
M. Wt: 337.383
InChI Key: NVPQHAAVJXMKRP-UHFFFAOYSA-N
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Description

(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring a benzimidazole core linked to a pyrrolidine ring via a methanone bridge

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of imidazole , a heterocyclic moiety that is known to interact with a broad range of targets due to its chemical and biological properties .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it is likely that multiple pathways could be affected.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the compound’s bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The pyrrolidine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a suitable pyrrolidine precursor under basic conditions. The final step involves the formation of the methanone bridge, often achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to ensure the compound’s purity meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, (1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities . The presence of the pyrrolidine and pyrimidine rings further enhances its biological activity, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its applications may extend to the production of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-7-12(2)22-18(21-11)25-14-5-6-23(9-14)17(24)13-3-4-15-16(8-13)20-10-19-15/h3-4,7-8,10,14H,5-6,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPQHAAVJXMKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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